4-(5-(chloromethyl)-1,2,4-oxadiazol-3-yl)-1-methylpyridin-2(1H)-one
Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the chemical reactions involving the compound. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .Physical and Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, stability, pH, and other chemical properties of the compound .Scientific Research Applications
1. Synthesis and Mesomorphic Behavior
A series of 1,3,4-oxadiazole derivatives, including compounds similar to the query compound, were synthesized and characterized. These compounds exhibited notable mesomorphic behavior, with some displaying cholesteric mesophases and others exhibiting nematic and/or smectic A mesophases. Their photoluminescent properties were also studied, showing strong blue fluorescence emission with good photoluminescence quantum yields (Han et al., 2010).
2. Reactivity with Various Reagents
The chemical properties of 3-amino-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]furazan were extensively studied, revealing its versatile reactivity. This includes acylation of the amino group, oxidation to azo and nitro groups, reactions of the chloromethyl group with N- and S-nucleophilic reagents, and transformations of the 1,2,4-oxadiazole ring (Stepanov et al., 2019).
3. Synthesis and Potential Applications in Organic Light-Emitting Diodes (OLEDs)
New heteroleptic iridium(III) complexes were developed, employing 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenol as an ancillary ligand. These complexes showed promising photoluminescence quantum efficiency yields and were used in OLEDs, demonstrating good performance and low efficiency roll-off ratios, which are crucial for maintaining high efficiency at high luminance (Jin et al., 2014).
4. Insecticidal Activity
A study described the synthesis of various 1,3,4-oxadiazoles derived from 2-chloropyridine-5-acetic acid, similar to the query compound. These derivatives exhibited potential insecticidal activity, suggesting potential applications in pest control (Holla et al., 2004).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-1-methylpyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O2/c1-13-3-2-6(4-8(13)14)9-11-7(5-10)15-12-9/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWQFBGWSKLAQRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=CC1=O)C2=NOC(=N2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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